![molecular formula C6H11NaO5S B015825 Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate CAS No. 10593-29-0](/img/structure/B15825.png)
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves modification of specific functional groups to investigate changes in biological systems. For instance, Veverka (1993) explored the synthesis of biologically active derivatives of 2-hydroxymethyl-5-hydroxy-4H-pyran-4-one, demonstrating the preparation of S-substituted 2-thiomethyl derivatives through displacement reactions with thiols, providing insight into methodologies that could be applicable for synthesizing the sodium salt (Veverka, 1993).
Molecular Structure Analysis
The analysis of molecular structures often involves X-ray crystallography and NMR spectroscopy. Studies like those by Dias et al. (2004) on fluorinated tris(pyrazolyl)borates and their sodium and copper complexes provide examples of how molecular structures are determined and characterized in the laboratory. Such techniques are critical for understanding the geometric and electronic structure of complex molecules (Dias et al., 2004).
Chemical Reactions and Properties
Chemical reactions and properties of compounds like the one can be studied through synthetic routes and reaction mechanisms. For example, the work by Jayaratna et al. (2013) on silver(I) complexes demonstrates the synthesis and reactivity of ligands bearing electron-withdrawing substituents, providing a framework for understanding the chemical behavior of similarly structured compounds (Jayaratna et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability can be assessed through various analytical techniques. The synthesis and identification of related compounds, such as the work by Bazhykova et al. (2018) on 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, illustrate the importance of these analyses in understanding the physical characteristics of complex molecules (Bazhykova et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are essential for comprehending the full range of a compound's capabilities. Studies such as those by Dekamin et al. (2016) on sodium alginate as a catalyst for green synthesis illustrate the diverse chemical behaviors and potential applications of sodium-based compounds in organic synthesis (Dekamin et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
Research by Shui and Eggleston (1995) explored the structures of two new forms of lasalocid sodium salt, which includes a compound structurally similar to Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate. They detailed the coordination of sodium to oxygen atoms and differences in coordination spheres in these salts (Shui & Eggleston, 1995).
Synthesis of Complex Molecules
Liu et al. (2008) developed a convenient approach for synthesizing a compound closely related to the subject compound. They optimized the synthesis process to avoid undesired isomers, highlighting the compound's relevance in complex molecular synthesis (Liu, Li, Lu, & Miao, 2008).
Inhibitor Development for Medical Research
Xu et al. (2020) discovered dual inhibitors of sodium-glucose co-transporter proteins, which include a derivative of the compound . Their research provides insights into the development of inhibitors with potential medical applications (Xu, Du, Kuo, Xu, Liang, Demarest, & Gaul, 2020).
Novel Molecule Synthesis
Mohammed et al. (2020) synthesized a new sugar imine molecule using a compound similar to Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate. Their work demonstrates the use of such compounds in creating new molecular structures, employing methods like click chemistry (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Environmentally Friendly Synthesis
Aghazadeh and Nikpassand (2019) utilized a similar compound in the synthesis of magnetically recoverable nanocatalysts, showcasing an environmentally friendly synthesis approach for novel compounds (Aghazadeh & Nikpassand, 2019).
Safety And Hazards
This compound has been classified as potentially hazardous. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) . It is also recommended to use only outdoors or in a well-ventilated area (P271), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPBZIVFRYLHPT-WNFIKIDCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate | |
CAS RN |
10593-29-0 | |
Record name | Sodium glucopyranosyl sulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium glucopyranosyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.